Nav1.8 Selectivity Profile: Quantified Potency Differential Against Nav1.2 and Nav1.5 Off-Targets
A-887826 demonstrates a well-defined selectivity window against the off-target sodium channels Nav1.2 (CNS) and Nav1.5 (cardiac), which is critical for interpreting in vivo pain model data. In direct assays, A-887826 was approximately 3-fold less potent at blocking Nav1.2 channels and >30-fold less potent at blocking Nav1.5 channels compared to its potency at Nav1.8 [1]. This selectivity profile reduces the likelihood of confounding central or cardiovascular effects in preclinical pain studies.
| Evidence Dimension | Selectivity Ratio (IC50 Fold Difference) |
|---|---|
| Target Compound Data | IC50 = 11 nM (Nav1.8); ~33 nM (Nav1.2); >330 nM (Nav1.5) |
| Comparator Or Baseline | Nav1.2 IC50 ≈ 33 nM; Nav1.5 IC50 > 330 nM |
| Quantified Difference | 3-fold less potent at Nav1.2; >30-fold less potent at Nav1.5 |
| Conditions | Recombinant human Nav1.8, Nav1.2, and Nav1.5 channels expressed in mammalian cells; patch-clamp electrophysiology |
Why This Matters
This quantifies the risk of off-target activity; a >30-fold window against Nav1.5 is essential for interpreting analgesic efficacy without cardiac confounds.
- [1] Zhang XF, Shieh CC, Chapman ML, Matulenko MA, Hakeem AH, Atkinson RN, Kort ME, Marron BE, Joshi S, Honore P, Faltynek CR, Krafte DS, Jarvis MF. A-887826 is a structurally novel, potent and voltage-dependent Nav1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats. Neuropharmacology. 2010;59(3):201-207. View Source
